6-(4-((2-chlorophenyl)sulfonyl)piperazin-1-yl)-N,N-dimethylpyridazin-4-amine
Description
Properties
IUPAC Name |
6-[4-(2-chlorophenyl)sulfonylpiperazin-1-yl]-N,N-dimethylpyridazin-4-amine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20ClN5O2S/c1-20(2)13-11-16(19-18-12-13)21-7-9-22(10-8-21)25(23,24)15-6-4-3-5-14(15)17/h3-6,11-12H,7-10H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NBAPJLPHJOWWRT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC(=NN=C1)N2CCN(CC2)S(=O)(=O)C3=CC=CC=C3Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20ClN5O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(4-((2-chlorophenyl)sulfonyl)piperazin-1-yl)-N,N-dimethylpyridazin-4-amine typically involves multiple steps, starting with the preparation of the piperazine derivative. One common method includes the cyclization of 1,2-diamine derivatives with sulfonium salts . The reaction conditions often involve the use of bases such as DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) to facilitate the cyclization process.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using automated reactors to ensure consistency and efficiency. The use of high-purity reagents and controlled reaction conditions is crucial to achieve the desired product with minimal impurities.
Chemical Reactions Analysis
Types of Reactions
6-(4-((2-chlorophenyl)sulfonyl)piperazin-1-yl)-N,N-dimethylpyridazin-4-amine can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another, often using nucleophilic or electrophilic reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium azide. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.
Scientific Research Applications
6-(4-((2-chlorophenyl)sulfonyl)piperazin-1-yl)-N,N-dimethylpyridazin-4-amine has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It can be used to study the interactions between small molecules and biological targets.
Industry: It can be used in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of 6-(4-((2-chlorophenyl)sulfonyl)piperazin-1-yl)-N,N-dimethylpyridazin-4-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Table 1: Key Structural and Pharmacological Attributes of Analogous Compounds
Key Comparative Observations
Heterocyclic Core Influence
- Pyridazine vs. Pteridine derivatives, however, may exhibit stronger π-π stacking interactions with biological targets due to their extended conjugated system .
- Imidazopyridazine (): Imidazopyridazines with sulfonyl groups demonstrate confirmed antimalarial activity, suggesting the target compound’s pyridazine core could be optimized for similar applications .
Substituent Effects
- Sulfonyl Group Variations (): The 2-chlorophenyl sulfonyl group in the target compound may confer higher metabolic stability than aliphatic sulfonyl groups (e.g., methylsulfonyl in ) due to steric hindrance and resonance effects .
- Piperazine Modifications (): Piperazine rings substituted with methoxyphenyl () or phenyl groups () lack the sulfonyl group’s hydrogen-bonding capacity, which could reduce target affinity in hydrophilic environments .
Pharmacological Implications
- Antimicrobial vs. Antimalarial Activity: Pyrimidine derivatives with aminomethyl groups () show antimicrobial activity, while imidazopyridazines () are antimalarial. The target compound’s activity may depend on the balance between its pyridazine core and sulfonyl/piperazine substituents .
- CNS Targeting (): Compounds with trifluoromethylphenylpiperazine and phenothiazine moieties () are designed for CNS applications. The target’s dimethylamine group may support similar targeting but requires validation .
Biological Activity
6-(4-((2-chlorophenyl)sulfonyl)piperazin-1-yl)-N,N-dimethylpyridazin-4-amine is a complex organic compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and therapeutic implications based on diverse research findings.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of approximately 373.88 g/mol. The structure includes a piperazine ring, a chlorophenylsulfonyl group, and a pyridazine moiety, which contribute to its biological activity.
The compound primarily functions as an inhibitor of Equilibrative Nucleoside Transporters (ENTs), which are pivotal in nucleotide metabolism and adenosine regulation. By inhibiting ENTs, the compound can disrupt nucleotide uptake, impacting various biochemical pathways relevant to cancer treatment and other diseases where nucleotide metabolism is crucial.
Antiviral Properties
Recent studies have indicated that derivatives of compounds similar to this compound exhibit antiviral activities. For instance, compounds targeting the Human Adenovirus (HAdV) DNA replication process have demonstrated significant antiviral effects with low cytotoxicity, suggesting the potential for therapeutic applications in viral infections .
CNS Activity
Research has also explored the central nervous system (CNS) effects of related piperazine derivatives. Some compounds have shown anxiolytic and muscle relaxant properties in animal models, indicating that modifications in the piperazine structure can enhance CNS activity . The binding affinity of these compounds to GABAA receptors has been evaluated, supporting their potential as CNS agents.
Case Studies
- Antiviral Efficacy : A study evaluated a series of substituted phenyl compounds for their ability to inhibit HAdV. Among these, certain derivatives exhibited IC50 values in the low micromolar range while maintaining high selectivity indexes compared to standard antiviral agents like niclosamide .
- CNS Activity Evaluation : In a pharmacological study involving new piperazine derivatives, one compound demonstrated significant anxiolytic effects comparable to diazepam in rodent models. The study utilized molecular docking techniques to predict binding interactions with GABAA receptors, providing insights into the structure-activity relationship .
Comparative Analysis
The following table summarizes the biological activities and characteristics of various related compounds:
| Compound Name | Biological Activity | Key Findings |
|---|---|---|
| This compound | ENTs inhibitor | Disrupts nucleotide uptake; potential cancer treatment |
| N-(4-amino-2-chlorophenyl)-5-chloro-2-hydroxybenzamide | Antiviral | IC50 = 0.27 μM against HAdV; low cytotoxicity |
| N-(2-benzoyl-4-chlorophenyl)-2-(4-(substituted phenyl) piperazin-1-yl) acetamides | CNS agents | Anxiolytic and muscle relaxant activities observed |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
